![molecular formula C15H14N2O3 B3937758 N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3937758.png)
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxines, which have been shown to have a range of biological activities including anti-inflammatory, analgesic, and anti-cancer effects.
Scientific Research Applications
- Researchers have developed an expedited and convenient method for synthesizing 2-methylpyridines using a continuous flow setup. This approach offers several advantages over conventional batch reactions:
- TPEN, a cation chelator, effectively inhibits biofilm formation by Trichosporon asahii. It also reduces hyphal formation. Notably, these inhibitory effects can be reversed by adding excess zinc .
Flow Synthesis of 2-Methylpyridines via α-Methylation
Biofilm Inhibition Using N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
Functionalized Unsaturated Ketones and Anticancer Studies
Mechanism of Action
Target of Action
It’s structurally similar compound, tpen (n,n,n’,n’-tetrakis(2-pyridylmethyl)ethylenediamine), is known to interact with heavy metal ions such as zn²⁺ and no .
Mode of Action
Tpen, a structurally similar compound, is known to chelate heavy metal ions, thereby affecting their availability within the cell . This chelation can lead to changes in cellular processes that depend on these ions.
Biochemical Pathways
The chelation of heavy metal ions by tpen can affect various cellular processes, including those that rely on these ions as cofactors .
Result of Action
The chelation of heavy metal ions by tpen can lead to changes in cellular processes, potentially inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other ions can potentially influence the action of chelating agents like tpen .
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-9-11-5-3-4-8-16-11)14-10-19-12-6-1-2-7-13(12)20-14/h1-8,14H,9-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSOFKGKFNGOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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